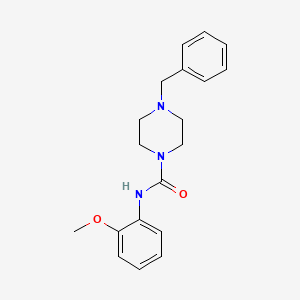![molecular formula C22H27N3O3 B5659347 N-(2-methoxybenzyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5659347.png)
N-(2-methoxybenzyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate processes aimed at targeting specific biological receptors. For instance, a study on the synthesis of derivatives for sigma receptors, which are implicated in breast cancer, involved the creation of iodobenzamide derivatives to visualize primary breast tumors in vivo. This highlights the complex synthetic routes that may be relevant for the synthesis of N-(2-methoxybenzyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide and its analogs for potential medical imaging applications (Caveliers et al., 2002).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial for understanding their interaction with biological molecules. X-ray crystallography and molecular modeling studies, such as those performed on related benzamide compounds, provide insights into the structural features critical for binding to specific receptors, offering a foundation for designing more effective compounds (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving N-(2-methoxybenzyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide may be influenced by its functional groups, such as the piperidine and methoxybenzyl moieties. These groups can undergo reactions like N-alkylation, acylation, and others, affecting the compound's biological activity and receptor affinity (Zhuang et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's application in drug development. Studies on related compounds have shown how variations in these properties can affect the drug's bioavailability and therapeutic efficacy. For instance, modifications in the molecular structure can alter solubility and, consequently, the absorption rate (Abu‐Hashem et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and stability under physiological conditions, are vital for the compound's effectiveness as a potential therapeutic agent. Research on compounds with similar structures has revealed the importance of the piperidine ring and methoxybenzyl group in interacting with biological targets, such as enzymes and receptors, influencing the compound's pharmacological profile (Perrone et al., 2000).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methyl-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-24(15-17-7-3-4-9-20(17)28-2)22(27)18-10-11-21(26)25(16-18)14-12-19-8-5-6-13-23-19/h3-9,13,18H,10-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXOXCUYKCYZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-ethyl-1-methyl-4-(1H-pyrrol-2-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659273.png)
![2-isopropyl-5-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5659280.png)
![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)
![3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659293.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659295.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5659302.png)
![4,6-dimethyl-2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5659312.png)

![N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide](/img/structure/B5659340.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5659341.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide](/img/structure/B5659355.png)

